MvrA protein is primarily found in certain bacterial species, including Mycobacterium tuberculosis, where it has been studied extensively due to its implications in antibiotic resistance and cellular metabolism. The protein is encoded by specific genes within these organisms, which are crucial for their survival and adaptability in various environments.
MvrA protein is classified under the category of translation factors, specifically involved in the initiation and regulation of protein synthesis. It interacts with ribosomal components and mRNA to facilitate efficient translation processes.
The synthesis of MvrA protein involves several sophisticated methods that leverage modern biotechnological techniques:
The synthesis process can be optimized by manipulating various parameters such as temperature, pH, and ionic strength during in vitro translation assays. These conditions can significantly impact the yield and activity of MvrA protein.
MvrA protein exhibits a complex three-dimensional structure essential for its function. Its architecture includes multiple domains that facilitate interactions with ribosomal RNA and other translation factors.
Structural studies have revealed that MvrA contains conserved motifs critical for its role in translation initiation. High-resolution structures obtained through X-ray crystallography or nuclear magnetic resonance spectroscopy provide detailed insights into its functional sites.
MvrA participates in several key biochemical reactions during protein synthesis:
The kinetics of these reactions can be studied using fluorescence resonance energy transfer (FRET) techniques to monitor real-time interactions between MvrA, ribosomes, and mRNA.
MvrA functions primarily as a translation factor that enhances the efficiency and accuracy of protein synthesis:
Studies indicate that mutations or alterations in MvrA can lead to significant decreases in translation fidelity, highlighting its critical role in maintaining cellular function .
MvrA protein is typically soluble under physiological conditions and exhibits stability across a range of temperatures. Its solubility is crucial for its interaction with ribosomes during translation.
The chemical properties include:
Relevant data on these properties can be obtained through techniques such as isoelectric focusing and mass spectrometry .
MvrA protein has several important applications in scientific research:
In Escherichia coli K-12, the mvrA gene (historically termed mcrA or rglA) is embedded within the defective e14 prophage element at genomic position 1,206,351–1,207,184 bp (ECK1145). This locus encodes a 277-residue protein (31 kDa) that restricts both methylated (McrA phenotype) and hydroxymethylated (RglA phenotype) foreign DNA. The e14 prophage self-excises during SOS response induction, facilitating the generation of McrA-deficient strains for molecular cloning applications [1] [7].
In contrast, Synechocystis sp. PCC6803 lacks a direct ortholog of mvrA. Genomic analyses indicate that cyanobacterial DNA restriction systems diverge significantly from E. coli, relying instead on diverse CRISPR-Cas modules and methyl-directed nucleases. However, hypothetical proteins bearing limited homology to McrA’s catalytic domains (e.g., H-N-H motifs) are dispersed across its polyploid genome, potentially contributing to adaptive responses against xenobiotics [4] [8].
Table 1: Genomic Features of MvrA in Model Organisms
Organism | Locus Tag | Genomic Position | Protein Length | Associated Element |
---|---|---|---|---|
Escherichia coli | ECK1145 | 1,206,351–1,207,184 bp | 277 aa | e14 prophage |
Synechocystis sp. PCC6803 | Sll1334* | Undefined | Variable | Chromosomal clusters |
* Homologous domain carriers, not direct orthologs.
The mvrA promoter in E. coli lacks canonical SOS response elements but features a weak constitutive promoter with an AT-rich upstream region. This architecture supports low basal expression, minimizing self-DNA damage. A stem-loop structure in the 5’ untranslated region (UTR) post-transcriptionally regulates mRNA stability, as evidenced by increased McrA activity in mutants with disrupted secondary structures. Additionally, cryptic operator sites may recruit uncharacterized repressors, as mvrA expression rises in lexA (SOS regulator) mutants despite the absence of LexA-binding motifs [1].
MvrA’s primary structure (UniProt: P24200) resolves into three functional segments:
Table 2: Domain Architecture of MvrA
Domain | Residues | Functional Motifs | Mutagenesis Impact |
---|---|---|---|
N-terminal DNA-binding | 1–90 | Basic amino acid cluster | Insertions abolish all restriction |
Flexible linker | 91–160 | None | 46/46 insertions tolerated |
C-terminal nuclease | 161–277 | H-N-H motif; C₂H₂ zinc finger | Truncations block T4gt restriction |
Though direct PTM data for MvrA remains limited, bioinformatic analyses predict several regulatory modifications:
The H-N-H motif (²⁰⁰H-x₆-²⁰⁷H-x₃-²¹¹N-x₄-²¹⁶H) coordinates catalytic Mg²⁺ ions for phosphodiester bond hydrolysis. The overlapping zinc finger stabilizes this scaffold but is dispensable for catalysis in artificial substrates [1] [9].
MvrA shares minimal sequence similarity with canonical transporters (e.g., ABC or MFS families). However, its N-terminal domain exhibits structural convergence with Bacillus subtilis McrB (PDB: 4X32) in DNA-recognition β-sheets. Key distinctions include:
Structural threading suggests MvrA’s catalytic domain aligns with group II intron-encoded nucleases (e.g., I-HmuI), supporting an evolutionary link between restriction enzymes and mobile genetic elements [1].
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